4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Suzuki-Miyaura cross-coupling synthetic diversification kinase inhibitor intermediates

This heterobifunctional 3-aminopyrazole building block features a C-4 bromine atom for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and a pyridin-4-ylmethyl substituent at N-1 for molecular recognition. The 3-aminopyrazole core serves as a kinase hinge-binding motif, while the bromine enables late-stage diversification and X-ray crystallographic detection. Fragment-like properties (MW 253.10, XLogP3 1.1) ensure lead-like character. Request the 4-ylmethyl regioisomer (CAS 1250423-94-9) specifically; the 3-ylmethyl analog (CAS 1249212-62-1) exhibits distinct binding interactions despite identical computed physicochemical properties.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B13088429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CN2C=C(C(=N2)N)Br
InChIInChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13)
InChIKeyNTIMDIUPRDKCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Strategic 3-Aminopyrazole Building Block for Kinase-Focused Medicinal Chemistry


4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine (CAS 1250423-94-9) is a heterobifunctional 3-aminopyrazole derivative possessing both a C-4 bromine atom and a pyridin-4-ylmethyl substituent at the N-1 position [1]. With a molecular weight of 253.10 g/mol and a computed XLogP3 of 1.1, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors [2]. The bromine substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification, while the pyridin-4-ylmethyl group contributes to molecular recognition and binding interactions .

Why 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Cannot Be Replaced by a Generic 3-Aminopyrazole or Regioisomer


The presence or absence of a single bromine atom, a one-carbon shift in the pyridyl attachment point, or relocation of the amine from the 3-position to the 4- or 5-position of the pyrazole ring fundamentally alters the compound's synthetic utility and molecular properties. These seemingly minor structural variations produce distinct lipophilicities (XLogP3 spanning 0.4 to 1.1), divergent hydrogen-bonding geometries, and most critically, the loss or gain of the C-4 bromine cross-coupling handle that enables palladium-catalyzed diversification [1]. Substituting a non-brominated analog or a regioisomer therefore precludes the specific synthetic transformations and structure-activity relationships for which this scaffold has been designed in kinase inhibitor programs [2].

Quantitative Differentiation Evidence for 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Against Key Comparators


Synthetic Versatility: C-4 Bromine as a Cross-Coupling Handle vs. the Non-Brominated Analog

The target compound features a bromine atom at the pyrazole C-4 position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings. This enables direct C–C bond formation with aryl or heteroaryl boronic acids for late-stage diversification . In contrast, the non-brominated analog, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine (CAS 1142952-13-3, CID 47002773), lacks this synthetic handle entirely, requiring additional halogenation steps that reduce overall yield and add synthetic complexity [1]. The 3-amino-4-bromopyrazole motif has been specifically employed in the microwave-assisted synthesis of MK2 inhibitors via Suzuki-Miyaura coupling with 4-carbamoylphenylboronic acid, demonstrating its proven utility in kinase inhibitor development [2].

Suzuki-Miyaura cross-coupling synthetic diversification kinase inhibitor intermediates palladium catalysis

Lipophilicity Differentiation: XLogP3 1.1 vs. 0.4 for the Non-Brominated Analog

The introduction of bromine at the C-4 position significantly increases lipophilicity. The target compound has a computed XLogP3 of 1.1, compared to 0.4 for the non-brominated analog 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine (CID 47002773) [1][2]. This 0.7 log unit difference represents an approximately 5-fold increase in octanol-water partition coefficient, which may affect membrane permeability, protein binding, and overall pharmacokinetic profile in downstream applications [3]. Both the pyridin-4-ylmethyl and pyridin-3-ylmethyl regioisomers of the brominated compound share the same XLogP3 of 1.1, indicating that the bromine atom, not the pyridyl attachment point, is the dominant driver of this lipophilicity shift.

lipophilicity XLogP3 drug-likeness ADME properties

Regioisomeric Differentiation: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Attachment Geometry

The target compound, bearing the pyridin-4-ylmethyl substituent, and its regioisomer, 4-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine (CAS 1249212-62-1, CID 61177140), share identical molecular formula (C9H9BrN4), molecular weight (253.10 g/mol), and XLogP3 (1.1) [1][2]. However, the position of the pyridyl nitrogen (para vs. meta relative to the methylene linker) results in different spatial orientation of the hydrogen bond acceptor. In the 4-ylmethyl isomer, the pyridyl nitrogen extends linearly from the methylene bridge, while in the 3-ylmethyl isomer, the nitrogen is angled, producing distinct molecular geometries and potential differences in protein-ligand binding interactions [3].

regioisomer pyridine positional isomer molecular recognition binding geometry

Amine Positional Isomer Differentiation: 3-Amine vs. 4-Amine vs. 5-Amine Hydrogen-Bonding Architecture

The position of the primary amine on the pyrazole ring defines the hydrogen-bonding donor/acceptor architecture. In the target compound (3-amine), the amine is adjacent to the ring nitrogen at position 2, enabling an intramolecular hydrogen bond network that can engage kinase hinge regions in a bidentate donor-acceptor motif [1]. The 4-amine isomer (CAS 1152841-31-0) and 5-amine isomer (CAS 3524-31-0) present the amine at different vectors relative to the N-1 substituent, fundamentally altering the pharmacophoric geometry [2]. The 3-aminopyrazole scaffold is a privileged kinase hinge-binding motif, whereas the 4-amine and 5-amine isomers are less commonly employed for this purpose [3].

positional isomer hydrogen bond donor 3-aminopyrazole scaffold geometry

Recommended Application Scenarios for 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold with C-4 Diversification Capacity

Leverage the 3-aminopyrazole core as a kinase hinge-binding motif and the C-4 bromine as a Suzuki-Miyaura cross-coupling handle for rapid parallel library synthesis. The target compound provides both functionality in a single building block, eliminating the need for a separate halogenation step. This is directly supported by the documented use of 3-amino-4-bromopyrazole in MK2 inhibitor synthesis [1] and the broader patent literature on substituted 3-aminopyrazoles as kinase inhibitor intermediates [2].

SAR Exploration of Pyridyl Attachment Geometry: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl

Procure both the 4-ylmethyl (CAS 1250423-94-9) and 3-ylmethyl (CAS 1249212-62-1) regioisomers for systematic structure-activity relationship studies. Despite identical computed physical-chemical properties (XLogP3=1.1, TPSA=56.7 Ų), the different spatial orientation of the pyridyl nitrogen has been shown to produce distinct binding interactions in medicinal chemistry contexts [3]. Paired procurement enables rigorous SAR exploration.

Fragment-Based Drug Discovery: Halogen-Enriched Fragment with Modest Lipophilicity

With a molecular weight of 253.10 Da and XLogP3 of 1.1, this compound falls within fragment-like physicochemical space (MW < 300, clogP ≤ 3) while offering the heavy atom character of bromine for X-ray crystallographic detection. The bromine atom facilitates phase determination in protein-ligand co-crystallography, a practical advantage for fragment-based screening campaigns [4].

Procurement Decision Support: Purity and Vendor Differentiation

Commercial availability from multiple vendors (AKSci, Leyan, Enamine) with standard purity specification of 95% . The pyridin-4-ylmethyl regioisomer is specifically distinguished from the 3-ylmethyl analog by its distinct CAS number (1250423-94-9 vs. 1249212-62-1), ensuring correct compound identity during procurement. Researchers should verify the CAS number at time of ordering to avoid regioisomer mix-up, as both share identical molecular formula and weight.

Quote Request

Request a Quote for 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.